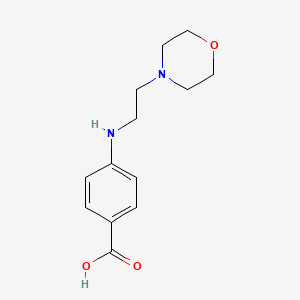

4-((2-Morpholinoethyl)amino)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar benzoate compounds involves the use of lead compounds to design the target molecule, which is then modified by bioisostere formation and modification with alkyl groups . The synthesis process typically involves three steps: alkylation, esterification, and alkylation .Chemical Reactions Analysis

Carboxylic acids, which include benzoic acid derivatives, undergo various reactions. They can be converted into acid chlorides, anhydrides, and esters . They can also be reduced by LiAlH4 to give primary alcohols .Aplicaciones Científicas De Investigación

Hydrogen-bonded Polymeric Structures

Research on morpholinium salts of benzoic acid analogs, including "4-((2-Morpholinoethyl)amino)benzoic acid," has led to the discovery of cyclic heterotetrameric and low-dimensional hydrogen-bonded polymeric structures. These studies reveal how the interactive substituent groups in the aromatic rings of benzoic acids influence secondary structure generation, demonstrating diverse hydrogen-bonded crystal structures in different morpholinium salts. These findings contribute to the understanding of hydrogen bonding in crystal engineering and molecular architecture (Smith & Lynch, 2016).

Radiolabelling Applications

"4-Iodo-N-(2-morpholinoethyl)benzamide," a related compound, has been studied for its radiolabelling potential with Na123I and Na125I. This research highlights the optimization of radiolabelling conditions, offering insights into the development of new radiopharmaceuticals and diagnostic agents (Tsopelas, 1999).

Biodegradable Polyesteramides

The synthesis of biodegradable polyesteramides incorporating morpholine derivatives showcases the application in creating polymers with potential for medical and environmental uses. These polymers, featuring pendant functional groups, indicate the versatility of morpholine derivatives in polymer science, enabling the development of materials with tailored properties (Veld, Dijkstra, & Feijen, 1992).

Peptidomimetics Synthesis

The novel amino acid "4-Amino-3-(aminomethyl)benzoic acid" (AmAbz), which shares structural motifs with "this compound," has been identified as a promising building block for the synthesis of peptidomimetics. This underscores the role of such compounds in the development of new therapeutic agents and research tools (Pascal et al., 2000).

Ionic Liquids and Antimicrobial Activities

Studies on 4-benzyl-4-methylmorpholinium-based ionic liquids, derived from morpholine structures, have explored their physicochemical properties, cytotoxicity, and biodegradability. This research contributes to the understanding of ionic liquids' potential in green chemistry and their applications as new solvents for biomass processing and antimicrobial agents (Pernak et al., 2011).

Antimicrobial Schiff Bases

Synthesis and pharmacological evaluation of Schiff bases derived from 4-(2-aminophenyl)morpholines have shown significant analgesic, anti-inflammatory, and antimicrobial activities. These studies underscore the potential of morpholine derivatives in developing new therapeutic agents with diverse biological activities (Panneerselvam et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of 4-((2-Morpholinoethyl)amino)benzoic acid, also known as aminobenzoic acid, is the enzyme pteridine synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component in many bacterial species, yeasts, and plants .

Mode of Action

Aminobenzoic acid inhibits the synthesis of folic acid by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid . This competitive inhibition prevents the normal substrate, para-aminobenzoic acid, from binding to the enzyme and carrying out the first step in folic acid synthesis .

Biochemical Pathways

The compound affects the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . It is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants .

Pharmacokinetics

Similar compounds, such as local anesthetics, are known to have both protonated and unprotonated forms present due to their pka values being close to physiological ph . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.

Result of Action

The inhibition of folic acid synthesis by aminobenzoic acid can lead to a deficiency in folic acid-dependent processes. In bacteria, this can result in inhibited growth and replication, as folic acid is necessary for the synthesis of nucleic acids and amino acids .

Action Environment

The action, efficacy, and stability of aminobenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to interact with its target . Additionally, the presence of competing substrates or inhibitors can also influence the compound’s efficacy .

Safety and Hazards

Users should avoid breathing mist, gas, or vapors of “4-((2-Morpholinoethyl)amino)benzoic acid”. Contact with skin and eyes should be avoided. Ingestion and inhalation should be avoided. Dust formation should be avoided. The compound should be stored under an inert atmosphere and protected from direct sunlight .

Análisis Bioquímico

Biochemical Properties

It is known that benzoic acid derivatives can exhibit various biological activities

Cellular Effects

Benzoate compounds have been shown to have antimicrobial and cytotoxic effects

Molecular Mechanism

Benzoate compounds are known to interact with biomolecules and can influence gene expression

Propiedades

IUPAC Name |

4-(2-morpholin-4-ylethylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-13(17)11-1-3-12(4-2-11)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAKVQTVFPNJIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide](/img/structure/B2891675.png)

![[3-Methoxy-4-(3-piperidin-1-ylpropoxy)phenyl]amine dihydrochloride](/img/no-structure.png)

![3-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one](/img/structure/B2891682.png)

![N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2891684.png)

![7-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2891686.png)

![2,2-Difluoro-5-azaspiro[2.5]octan-6-one](/img/structure/B2891688.png)

![2-(4-(dimethylamino)phenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2891689.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2891690.png)

![2-(4-(4-Fluorophenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2891694.png)